Amorfrutin A

PPARγ binding affinity SPPARγM Nuclear receptor pharmacology

Amorfrutin A is a distinct SPPARγM tool compound, not a generic full agonist. Its partial PPARγ activation (EC50 0.458 µM, 39% max) drives a unique transcriptomic program that decouples insulin sensitization from adipogenesis, hepatotoxicity, and fluid retention—effects unattainable with rosiglitazone or amorfrutin B. Validated in DIO/db/db mouse models (100 mg/kg/day) and TNF-α-stimulated colon cells, it enables clean metabolic and anti-inflammatory readouts. For research use only; not for human or veterinary use.

Molecular Formula C21H24O4
Molecular Weight 340.4 g/mol
CAS No. 80489-90-3
Cat. No. B162949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmorfrutin A
CAS80489-90-3
SynonymsAmorfrutin 1
Molecular FormulaC21H24O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C
InChIInChI=1S/C21H24O4/c1-14(2)9-12-17-18(25-3)13-16(19(20(17)22)21(23)24)11-10-15-7-5-4-6-8-15/h4-9,13,22H,10-12H2,1-3H3,(H,23,24)
InChIKeyCTNFTPUIYFUXBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amorfrutin A (CAS 80489-90-3): A Selective PPARγ Partial Agonist for Metabolic and Inflammation Research


Amorfrutin A is a prenylated bibenzyl natural product initially isolated from the edible legumes Amorpha fruticosa and Glycyrrhiza foetida [1]. It functions as a selective partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that serves as a master regulator of lipid and glucose metabolism [1][2]. Unlike full PPARγ agonists such as thiazolidinediones (TZDs), amorfrutin A exhibits a distinct pharmacological profile characterized by partial activation of the receptor, which leads to a unique gene expression signature and a markedly different side effect profile in preclinical models [1].

Critical Considerations for Amorfrutin A Procurement: Why Not All PPARγ Agonists Are Equivalent


Scientific procurement of a PPARγ agonist cannot be based solely on target engagement. Amorfrutin A is a selective PPARγ modulator (SPPARγM) with a unique binding mode, a distinct transcriptomic footprint, and a favorable in vivo safety profile that fundamentally differentiates it from both full agonists like rosiglitazone and more potent amorfrutin congeners [1][2]. Substituting amorfrutin A with a generic full agonist will fail to replicate its specific biological effects, including the lack of adipogenesis, hepatotoxicity, and fluid retention observed in preclinical studies [3]. Furthermore, substitution with the more potent amorfrutin B introduces a different PPARγ activation profile that may confound experimental outcomes [2]. The quantitative evidence below establishes the precise, measurable differentiation that justifies specific selection of amorfrutin A for research applications.

Quantitative Evidence Differentiating Amorfrutin A from Key PPARγ Modulators


Comparative Binding Affinity of Amorfrutin A to PPARγ Versus Rosiglitazone and Amorfrutin B

Amorfrutin A binds to PPARγ with a Ki of 0.236 µM, which is approximately 7-fold weaker than the full agonist rosiglitazone (Ki = 32.5 nM) and 12-fold weaker than the more potent amorfrutin B (Ki = 19 nM) [1][2]. This intermediate binding affinity is a defining characteristic of its partial agonism and is directly linked to its distinct transcriptional and safety profiles [3].

PPARγ binding affinity SPPARγM Nuclear receptor pharmacology

Functional Activation of PPARγ: Amorfrutin A Exhibits Partial Agonism Compared to Rosiglitazone

In a PPARγ gene reporter assay, amorfrutin A activates the receptor with an EC50 of 0.458 µM, achieving only 39% of the maximal activation observed with the full agonist rosiglitazone (set at 100%) [1][2]. This partial agonism is a critical mechanistic distinction from full agonists and defines its classification as a selective PPARγ modulator (SPPARγM) [2].

PPARγ transactivation Reporter gene assay Partial agonism

Selectivity Profile: Amorfrutin A Exhibits High Selectivity for PPARγ Over PPARα and PPARβ/δ

Amorfrutin A demonstrates high selectivity for PPARγ, with binding affinities in the nanomolar range for PPARγ (Ki = 236 nM) and only micromolar-range binding to the related isotypes PPARα and PPARβ/δ . A recent comparative study of amorfrutin phytocannabinoids confirmed that amorfrutin A exhibits the highest agonist activity on PPARγ among structurally related compounds, while other derivatives, such as amorfrutin H, selectively target PPARα, and amorfrutin E behaves as a dual PPARα/γ agonist [1].

PPAR subtype selectivity Nuclear receptor profiling Off-target effects

In Vivo Efficacy and Safety: Amorfrutin A Improves Metabolic Parameters Without Weight Gain or Hepatotoxicity

In high-fat diet-induced obese (DIO) mice, treatment with amorfrutin A at 100 mg/kg/day significantly enhanced glucose tolerance and insulin sensitivity, while decreasing plasma triglycerides, free fatty acids, insulin, and glucose concentrations [1]. Critically, this metabolic improvement occurred without a concomitant increase in fat storage or other unwanted side effects such as hepatotoxicity and weight gain, which are well-documented adverse effects of full PPARγ agonists like rosiglitazone [2][3].

In vivo pharmacology Metabolic disease Safety profile

Transcriptomic Differentiation: Amorfrutin A Induces a Distinct Hepatic Gene Expression Signature Compared to Rosiglitazone

A comparative transcriptomic analysis of hepatic tissue from diet-induced obese mice treated with either amorfrutin A (100 mg/kg/d) or rosiglitazone (4 mg/kg/d) revealed that the two PPARγ agonists induce substantially different gene expression programs [1]. This divergence at the transcriptional level provides a molecular basis for their distinct physiological outcomes, with amorfrutin A producing a gene expression signature associated with metabolic improvement without the transcriptional changes linked to adverse effects of full agonists [1].

Transcriptomics Gene expression profiling PPARγ signaling

Defined Research and Industrial Applications for Amorfrutin A (80489-90-3)


Investigating Selective PPARγ Modulation (SPPARγM) Mechanisms

Amorfrutin A is an optimal tool compound for dissecting the molecular basis of selective PPARγ modulation. Its partial agonism, characterized by an EC50 of 0.458 µM and only 39% maximal activation compared to full agonists [1][2], makes it ideal for studies aiming to understand how distinct receptor conformations drive differential co-regulator recruitment and downstream gene expression programs. Researchers comparing the transcriptomic and proteomic effects of amorfrutin A versus a full agonist (e.g., rosiglitazone) can directly interrogate the pathways that decouple insulin sensitization from adipogenesis and other side effects [3].

In Vivo Metabolic Disease Modeling with a Favorable Safety Profile

For investigators using diet-induced obese (DIO) or genetically obese (db/db) mouse models to study insulin resistance and type 2 diabetes, amorfrutin A provides a unique research tool. In vivo administration at 100 mg/kg/day significantly improves glucose tolerance, insulin sensitivity, and dyslipidemia without causing weight gain, fluid retention, or hepatotoxicity [4][5]. This allows for the study of PPARγ-mediated metabolic improvements in the absence of confounding side effects that would otherwise complicate the interpretation of long-term metabolic studies and tissue-specific analyses.

PPARγ-Dependent Anti-Inflammatory Research in Intestinal Epithelium

Based on demonstrated activity in TNF-α-stimulated colon cells, where amorfrutin A significantly reduces the expression and secretion of key inflammatory mediators, including COX-2, IL-1β, MCP-1, and IL-8 [6][7], this compound is a valuable tool for investigating PPARγ's role in intestinal inflammation. Researchers studying inflammatory bowel disease (IBD) or other gastrointestinal inflammatory conditions can utilize amorfrutin A to probe the specific contribution of PPARγ to the resolution of inflammation in colonic epithelial cells and to differentiate these effects from those mediated by other anti-inflammatory pathways [7].

Natural Product and Nutraceutical Lead Discovery

Amorfrutin A serves as a benchmark natural product for PPARγ partial agonism in nutraceutical and botanical drug discovery programs. Its isolation from edible plant sources (Amorpha fruticosa, Glycyrrhiza foetida) [8] and its well-characterized in vitro and in vivo pharmacology [1][4] make it an ideal reference standard for screening and characterizing novel dietary or botanical PPARγ modulators. It can be used to benchmark the potency, selectivity, and partial agonist character of newly discovered natural product ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amorfrutin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.